2,5-Dibromopyridin-4-OL
Overview
Description
2,5-Dibromopyridin-4-OL: is a chemical compound with the molecular formula C5H3Br2NO and a molecular weight of 252.89 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of two bromine atoms at the 2nd and 5th positions and a hydroxyl group at the 4th position on the pyridine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dibromopyridin-4-OL typically involves the bromination of pyridin-4-OL. One common method includes the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reaction mixture is often subjected to rigorous purification steps, including recrystallization and chromatography, to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dibromopyridin-4-OL undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can be reduced to remove the bromine atoms or to modify the pyridine ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Major Products:
- Substitution reactions yield various substituted pyridines.
- Oxidation reactions produce pyridine ketones or aldehydes.
- Reduction reactions result in dehalogenated pyridines or modified pyridine rings .
Scientific Research Applications
2,5-Dibromopyridin-4-OL has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2,5-Dibromopyridin-4-OL depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine atoms and the hydroxyl group allows for various interactions, including hydrogen bonding and halogen bonding, which can influence its biological activity .
Comparison with Similar Compounds
2,5-Dibromopyridine: Lacks the hydroxyl group at the 4th position, making it less reactive in certain substitution reactions.
2,6-Dibromopyridin-4-OL:
3,5-Dibromopyridin-4-OL: Bromine atoms are at the 3rd and 5th positions, leading to different chemical properties and uses.
Uniqueness: 2,5-Dibromopyridin-4-OL is unique due to its specific substitution pattern, which provides distinct reactivity and potential for diverse applications in various fields of research and industry .
Biological Activity
2,5-Dibromopyridin-4-OL (CAS No. 624-28-2) is a pyridine derivative that has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article delves into the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
Molecular Structure and Composition
- Chemical Formula : CHBrNO
- Molecular Weight : 236.89 g/mol
- InChI Key : ZHXUWDPHUQHFOV-UHFFFAOYSA-N
The compound features two bromine atoms and a hydroxyl group attached to the pyridine ring, which significantly influences its reactivity and biological interactions.
Pharmacological Activities
This compound exhibits several notable biological activities:
- Antimicrobial Activity :
- CYP Enzyme Inhibition :
- Neuropharmacological Effects :
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Interaction : The hydroxyl group in the structure allows for hydrogen bonding with active sites of enzymes, facilitating inhibition or modulation of enzymatic activity.
- Cell Membrane Penetration : Its lipophilicity (Log P values around 2.03 to 2.61) suggests good membrane permeability, which is crucial for its bioactivity .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound. The results indicated that at concentrations of 50 µg/mL, the compound exhibited significant antibacterial activity against E. coli, with a minimum inhibitory concentration (MIC) determined at 25 µg/mL .
Compound | MIC (µg/mL) | Target Organism |
---|---|---|
This compound | 25 | E. coli |
Control (Ampicillin) | 10 | E. coli |
Case Study 2: CYP Enzyme Interaction
In a pharmacokinetic study assessing drug metabolism, this compound was found to inhibit CYP1A2 activity in liver microsomes. This inhibition was characterized by a decrease in the clearance rate of substrates typically metabolized by this enzyme .
Properties
IUPAC Name |
2,5-dibromo-1H-pyridin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Br2NO/c6-3-2-8-5(7)1-4(3)9/h1-2H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMKGVEHUYFIUJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=C(C1=O)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Br2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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